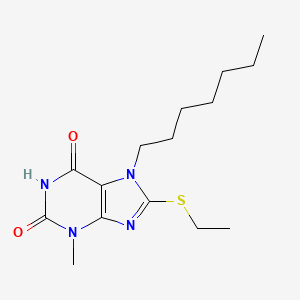

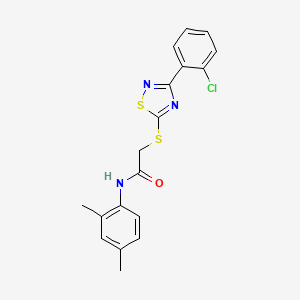

![molecular formula C21H21ClN2O3S2 B2676182 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylbenzyl)thiophene-2-carboxamide CAS No. 1251693-44-3](/img/structure/B2676182.png)

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylbenzyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methylsulfamoyl group, and a thiophene ring. These groups suggest that the compound may have interesting chemical properties and potential applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are often synthesized through condensation reactions, such as the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The chlorophenyl and methylsulfamoyl groups are likely to add significant steric bulk, which could influence the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing thiophene rings are known to undergo a variety of reactions, including electrophilic substitution .Physical And Chemical Properties Analysis

Based on the functional groups present, this compound is likely to be a solid at room temperature. It may also have significant polarity due to the presence of the sulfamoyl group .科学的研究の応用

Carbonic Anhydrase Inhibition

A study conducted by Supuran, Maresca, Gregáň, and Remko (2013) explored aromatic sulfonamides as inhibitors of carbonic anhydrase (CA) isoenzymes. Although the exact compound was not studied, similar sulfonamide structures were tested, revealing nanomolar inhibitory concentration against four CA isoenzymes (hCA I, II, IV, XII). This indicates potential for similar compounds in targeting carbonic anhydrases, which are significant in various physiological processes and disease conditions (Supuran et al., 2013).

Antimicrobial Activity

Spoorthy, Kumar, Rani, and Ravindranath (2021) synthesized and evaluated a series of thiophene-2-carboxamide derivatives for antimicrobial activity. Their research demonstrated the potential of such compounds, including those similar to 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylbenzyl)thiophene-2-carboxamide, in combating microbial infections (Spoorthy et al., 2021).

Solvatochromic Studies

Patil, Melavanki, Kapatkar, Ayachit, and Saravanan (2011) conducted research on the solvatochromic properties of carboxamides, including those with thiophene structures. They analyzed the absorption and fluorescence spectra in various solvents, providing insights into the photophysical behavior of similar compounds, which could be relevant for applications in materials science or molecular electronics (Patil et al., 2011).

Fluorescence Quenching Studies

Another study by Patil, Melavanki, Nagaraja, Patil, Sanningannavar, Kapatkar (2013) examined the fluorescence quenching of a carboxamide compound in the presence of aniline and carbon tetrachloride. Their findings on the interaction mechanisms and quenching rate parameters provide valuable data for the photophysical characterization of similar thiophene-carboxamides, which could be important in fluorescence-based sensors or imaging applications (Patil et al., 2013).

将来の方向性

特性

IUPAC Name |

3-[(4-chlorophenyl)-methylsulfamoyl]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S2/c1-3-15-4-6-16(7-5-15)14-23-21(25)20-19(12-13-28-20)29(26,27)24(2)18-10-8-17(22)9-11-18/h4-13H,3,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYOVXJNSGSRHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B2676104.png)

![1-(prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperazine](/img/structure/B2676107.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2676110.png)

![1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2676111.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane](/img/structure/B2676112.png)

![1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide](/img/structure/B2676114.png)

![1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2676120.png)